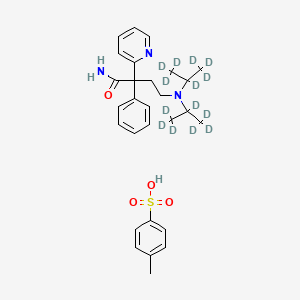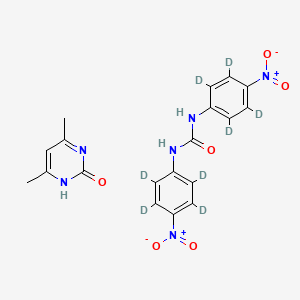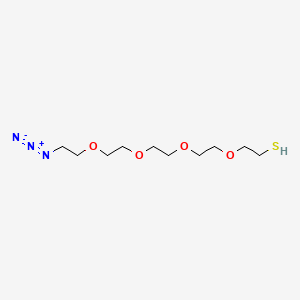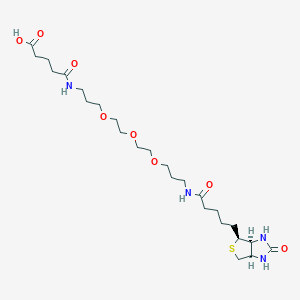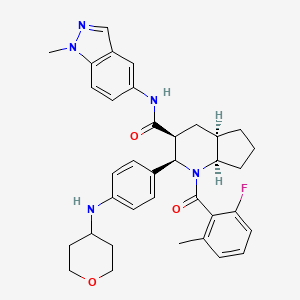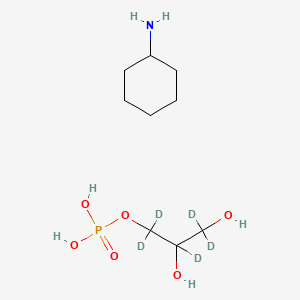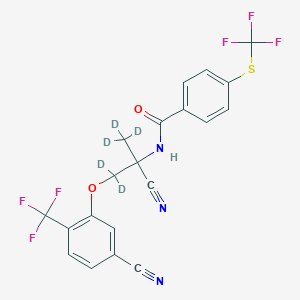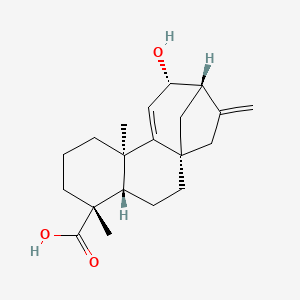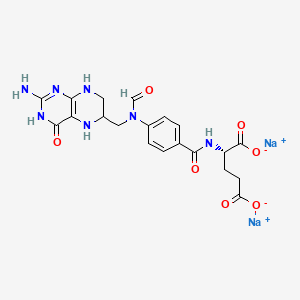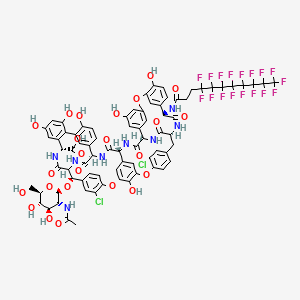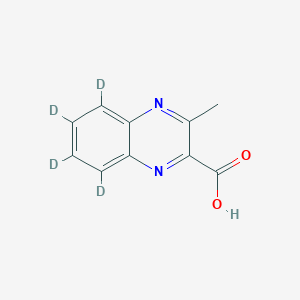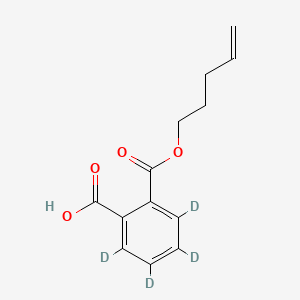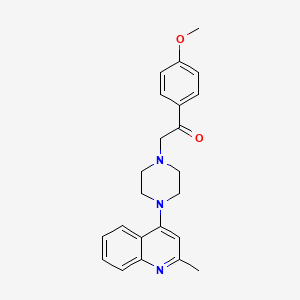
Asic-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Asic-IN-1: is a potent inhibitor of acid-sensing ion channels, which are proton-gated cation channels predominantly expressed in the nervous system. These channels play a crucial role in various physiological processes, including pain sensation, neurodegeneration, and synaptic plasticity . This compound has an IC50 value of less than 10 micromolar, indicating its high efficacy in inhibiting these channels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of Asic-IN-1 involves multiple steps, including the formation of key intermediates through various organic reactions. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of standard organic synthesis techniques such as condensation, cyclization, and purification through chromatography .
Industrial Production Methods: : Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, ensuring purity through advanced purification techniques, and adhering to stringent quality control measures to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions: : Asic-IN-1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: : Common reagents used in the reactions involving this compound include strong acids or bases for catalysis, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride .
Major Products Formed: : The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted analogs .
Applications De Recherche Scientifique
Chemistry: : In chemistry, Asic-IN-1 is used as a tool compound to study the properties and functions of acid-sensing ion channels. It helps in understanding the role of these channels in various chemical processes and reactions .
Biology: : In biological research, this compound is employed to investigate the physiological and pathological roles of acid-sensing ion channels. It is particularly useful in studying pain pathways, neurodegenerative diseases, and synaptic plasticity .
Medicine: : this compound has potential therapeutic applications in medicine, especially in the treatment of pain and neurodegenerative disorders. Its ability to inhibit acid-sensing ion channels makes it a promising candidate for developing new analgesic and neuroprotective drugs .
Industry: : In the industrial sector, this compound can be used in the development of diagnostic tools and assays for detecting and quantifying acid-sensing ion channel activity.
Mécanisme D'action
Asic-IN-1 exerts its effects by binding to acid-sensing ion channels and inhibiting their activity. These channels are involved in detecting extracellular acidification and transmitting pain signals to the brain. By inhibiting these channels, this compound reduces the sensation of pain and has potential neuroprotective effects . The molecular targets of this compound include various isoforms of acid-sensing ion channels, such as ASIC1a, ASIC1b, ASIC2a, and ASIC3 .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Similar compounds to Asic-IN-1 include other acid-sensing ion channel inhibitors such as PcTx1, APETx2, and mambalgin . These compounds also target acid-sensing ion channels and have similar inhibitory effects.
Uniqueness: : What sets this compound apart from other similar compounds is its high potency and specificity for acid-sensing ion channels. Its IC50 value of less than 10 micromolar indicates its strong inhibitory effect, making it a valuable tool in both research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C23H25N3O2 |
|---|---|
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-2-[4-(2-methylquinolin-4-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C23H25N3O2/c1-17-15-22(20-5-3-4-6-21(20)24-17)26-13-11-25(12-14-26)16-23(27)18-7-9-19(28-2)10-8-18/h3-10,15H,11-14,16H2,1-2H3 |
Clé InChI |
HGKIBQCJDDCQAV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=C1)N3CCN(CC3)CC(=O)C4=CC=C(C=C4)OC |
Solubilité |
45.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


